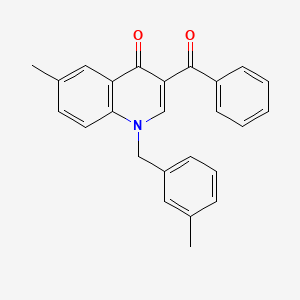
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, also known as MPN or MP-10, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPN is a sulfonamide derivative that belongs to the class of arylsulfonamides and has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been studied extensively for its potential applications in scientific research. One of the major areas of research has been its use as a selective antagonist of the dopamine D3 receptor. This compound has been shown to have high affinity for the D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. This compound has also been studied for its potential applications in the treatment of drug addiction, as the D3 receptor has been implicated in the development of addictive behaviors.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is not fully understood, but it is thought to act as a selective antagonist of the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic pathway of the brain, which is involved in reward and motivation. By blocking the activity of the D3 receptor, this compound may be able to modulate the release of dopamine in this pathway, leading to changes in behavior.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its activity as a D3 receptor antagonist, this compound has also been shown to have affinity for other receptors, including the serotonin 5-HT1A receptor and the adrenergic α1A receptor. This compound has been shown to have anxiolytic effects in animal models, and has also been studied for its potential applications in the treatment of schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its high affinity for the D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using this compound is that it has relatively low solubility in water, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are a number of future directions for research on 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide. One area of interest is the development of more selective D3 receptor antagonists, which could have potential applications in the treatment of drug addiction and other disorders. Another area of interest is the development of new methods for synthesizing this compound, which could improve its solubility and make it more useful in a wider range of experiments. Finally, there is a need for further research on the biochemical and physiological effects of this compound, particularly in relation to its potential applications in the treatment of psychiatric disorders.
Conclusion
In conclusion, this compound is a sulfonamide derivative that has been extensively studied for its potential applications in scientific research. It has high affinity for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. This compound has also been studied for its potential applications in the treatment of drug addiction and other psychiatric disorders. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound that could lead to new insights into its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a multi-step process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-pyrrolidin-1-ylethylamine, followed by the reaction of the resulting product with 1-naphthalenylmethylamine. The final product is obtained by recrystallization from ethanol. The synthesis of this compound has been described in detail in a number of research papers, including a study by Vaidya et al. (2016).
Propriétés
IUPAC Name |
4-methoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3S/c1-28-19-11-13-20(14-12-19)29(26,27)24-17-23(25-15-4-5-16-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23-24H,4-5,15-17H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJQHZNPRKKTSQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(morpholinosulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2377731.png)

![5-Bromo-1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2377733.png)
![5-((4-Benzylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2377734.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2377739.png)




![N-(4,5-Dimethyl-1,3-thiazol-2-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2377750.png)
